molecular formula C13H18O3 B14260869 Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester CAS No. 153472-90-3

Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester

Cat. No.: B14260869
CAS No.: 153472-90-3
M. Wt: 222.28 g/mol
InChI Key: KKBMTACYQCWETE-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester is an organic compound with the molecular formula C13H18O3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hydrogen atoms of the phenyl ring are substituted by two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester typically involves the esterification of 2-(2,5-dimethylphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-(2,5-dimethylphenoxy)propanoic acid.

    Reduction: 2-(2,5-dimethylphenoxy)propanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, ethyl ester: Similar structure but with different substitution on the phenyl ring.

    Propanoic acid, 2-methyl-, ethyl ester: Lacks the phenoxy group, resulting in different chemical properties.

    Phenethyl pivalate: Contains a phenethyl group instead of the 2,5-dimethylphenoxy group.

Uniqueness

Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester is unique due to the presence of the 2,5-dimethylphenoxy group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

153472-90-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylphenoxy)propanoate

InChI

InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3

InChI Key

KKBMTACYQCWETE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC(=C1)C)C

Origin of Product

United States

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